

A Spectroscopic Comparison of Folic Acid Dihydrate and Related Folates

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Compound of Interest		
Compound Name:	Folic acid dihydrate	
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This guide provides an objective spectroscopic comparison of **folic acid dihydrate** and its related folate forms, including sodium folate salts. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the characterization and analysis of these essential compounds. The following sections present quantitative data from UV-Visible, Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for quantifying folates, leveraging the strong absorbance of their pterin and p-aminobenzoic acid moieties. The absorption profile of folic acid is highly dependent on pH, which influences the protonation state of the molecule.

Experimental Protocol: UV-Vis Spectroscopy

A typical experimental setup for the UV-Vis analysis of folates involves dissolving the sample in a suitable buffer solution to control the pH.[1] For instance, a standard stock solution of folic acid (e.g., 1000 mg/L) can be prepared by dissolving the compound in a small amount of 0.2 M NaOH and then diluting it with purified water.[2] Working standards are prepared by further dilution in a specific buffer, such as a phosphate buffer at pH 9.0 or a sodium carbonate solution.[1][3] Spectra are recorded using a double-beam spectrophotometer, with the corresponding buffer solution used as a blank for baseline correction.[2][3] Absorbance scans are typically performed over a wavelength range of 230-600 nm.[3]



Data Presentation: UV-Vis Absorption Maxima

The following table summarizes the characteristic absorption maxima (λ max) for folic acid and related folate vitamers.

Compound	Solvent/Buf fer (pH)	λmax 1 (nm)	λmax 2 (nm)	λmax 3 (nm)	Molar Absorptivit y (ε) at λmax 1 (L mol ⁻¹ cm ⁻¹)
Folic Acid	Phosphate Buffer (~pH 6)	256	283	366	Not Specified
Folic Acid	Phosphate Buffer (pH 7.2)	282	346	-	27,600[4]
Folic Acid	0.1 M NaOH (Alkaline)	256	283	365	Not Specified
5- methyltetrahy drofolate (5mTHF)	Phosphate Buffer (pH 7.2)	290	-	-	31,700[4]
5- formyltetrahy drofolate (5fTHF)	Phosphate Buffer (pH 7.2)	285	-	-	Not Specified

Note: The absorption maxima for folic acid can vary slightly depending on the specific buffer and pH used.[3][5][6]

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy, including both FTIR and Raman techniques, provides detailed structural information by probing the characteristic vibrational modes of a molecule's functional



groups. These methods are particularly useful for solid-state characterization and for identifying changes related to salt formation or hydration state.

Experimental Protocol: FTIR and Raman Spectroscopy

For FTIR analysis of solid samples, the KBr disc method is commonly employed.[7] A small amount of the sample (e.g., 0.7 mg) is intimately mixed with dry potassium bromide (e.g., 200 mg), and the mixture is pressed into a transparent pellet for analysis.[7] For Raman spectroscopy, a small amount of the solid sample is placed on a microscope slide and analyzed directly using a laser source, such as a Nd:YAG laser operating at 1064 nm.[8]

Data Presentation: Key Vibrational Peaks

The tables below summarize key vibrational frequencies for folic acid and its sodium folate salts, which represent deprotonated forms of the molecule.

Table 2.1: Selected FTIR Peaks (cm⁻¹)

Assignment	Folic Acid	Interpretation
O-H Stretch	~3450-3400 (broad)	Adsorbed water and hydroxyl groups[9]
C-H Stretch (CH ₂)	2946, 2869	Methylene groups in the glutamate moiety[9]
C=O Stretch (Pterin & Glutamic Acid)	1712, 1688, 1662	Carbonyl groups in the pteridine ring and carboxylic acid[10]
C=O Stretch	~1694	Carboxylic acid C=O group[9] [11]
-CONH ₂ Bending	~1597	Amide group vibration[11]
Asymmetric COO ⁻ Stretch	~1449	Carboxylate group (deprotonated form)[9]
Symmetric COO ⁻ Stretch	~1352-1333	Carboxylate group (deprotonated form)[9]



Table 2.2: Selected Raman Peaks (cm⁻¹)

Assignment	Folic Acid	Interpretation
C=O Stretch (Pterin & Glutamic Acid)	1718, 1705, 1688, 1662	Carbonyl stretching vibrations[10]
Pterin Ring Vibrations	1607, 1563, 1530	Vibrational modes of the pteridine ring system[10]

Note: Spectroscopic data for folic acid and its sodium salts show distinct differences, particularly in the regions corresponding to the glutamic acid and pterin moieties, reflecting the influence of the protonation level.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an atomic-level description of molecular structure and dynamics. Solid-state ¹³C NMR is effective for characterizing the crystalline and amorphous forms of folates, while ¹H NMR is used to analyze their structure in solution.

Experimental Protocol: NMR Spectroscopy

For solid-state ¹³C NMR, experiments such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid powders.[13][14] For solution-state ¹H NMR, samples are typically dissolved in a suitable deuterated solvent, often with a buffer to maintain a specific pH (e.g., 20 mM phosphate buffer, pH 7.3).[15] Standard ¹H NMR spectra are acquired, and 2D experiments like TOCSY and NOESY can be used for complete signal assignment.[15]

Data Presentation: NMR Chemical Shifts

The following tables present characteristic chemical shifts for folic acid.

Table 3.1: Selected ¹H NMR Chemical Shifts for Folic Acid in Solution



Proton Assignment	Chemical Shift (ppm)	Moiety
H7	~8.68	Pteridine Ring[16]
H12, H13	~7.72	p-Aminobenzoic Acid[16]
H15, H16	~6.88	p-Aminobenzoic Acid[16]
H19 (α-CH)	Not Specified	Glutamic Acid
H20, H21 (β, γ-CH ₂)	Not Specified	Glutamic Acid

Note: The exact chemical shifts can be influenced by concentration and pH.[15]

Table 3.2: Selected Solid-State ¹³C NMR Peak Assignments for Folic Acid

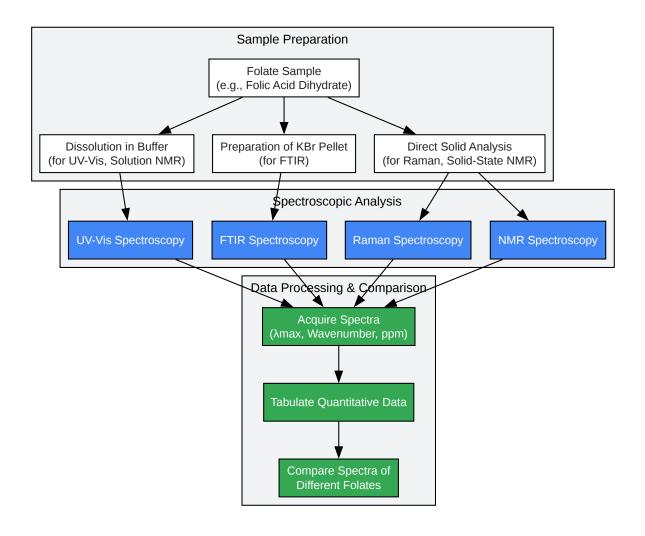
Carbon Assignment	Interpretation
C2, C8a	Peaks are often close and require advanced techniques for definitive assignment.[13]
C9, C19, C21, C22	Exhibit comparatively low Chemical Shift Anisotropy (CSA) parameters.[13][14]
Heteroaromatic & Aromatic Carbons	Generally show larger CSA parameters.[13][14]

Note: A full assignment of the ¹³C NMR spectrum of solid folic acid has been achieved with the support of DFT calculations.[12][13]

Visualized Workflows and Relationships

To clarify the processes and connections discussed, the following diagrams illustrate a general experimental workflow and the chemical relationships between different folate forms.

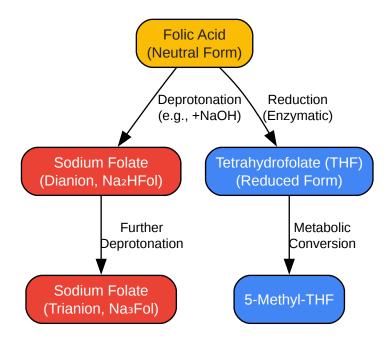




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Caption: General workflow for spectroscopic analysis of folates.





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Caption: Chemical relationships between folic acid and related folates.

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